(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, naphthyl, and pyrazolone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Chlorination: The benzodioxole is then chlorinated to introduce the chlorine atom at the desired position.
Condensation Reaction: The chlorinated benzodioxole undergoes a condensation reaction with a naphthyl-substituted pyrazolone derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Naphthyl-substituted pyrazolones: Compounds with similar pyrazolone and naphthyl structures.
Uniqueness
4-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H15ClN2O3 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-18(9-16-10-20-21(11-19(16)23)28-12-27-20)22(26)25(24-13)17-7-6-14-4-2-3-5-15(14)8-17/h2-11H,12H2,1H3/b18-9- |
InChI Key |
KCVGIYPZPOWXIE-NVMNQCDNSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2Cl)OCO3)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Cl)OCO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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